molecular formula C16H17N5O B6443502 9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine CAS No. 2640969-02-2

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine

Cat. No.: B6443502
CAS No.: 2640969-02-2
M. Wt: 295.34 g/mol
InChI Key: LYGWTMHKKPZAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a cyclopropyl group, an ethoxyphenyl group, and a purine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the cyclopropyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is then attached to the purine core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final Amination:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted purine derivatives with different functional groups replacing the original ones.

Scientific Research Applications

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-9H-purin-6-amine: Lacks the ethoxyphenyl group, which may result in different chemical and biological properties.

    N-(4-ethoxyphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, affecting its reactivity and interactions.

    9H-purin-6-amine: The simplest purine derivative, serving as a basis for comparison with more complex analogs.

Uniqueness

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine is unique due to the presence of both the cyclopropyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s stability, reactivity, and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-cyclopropyl-N-(4-ethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-2-22-13-7-3-11(4-8-13)20-15-14-16(18-9-17-15)21(10-19-14)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGWTMHKKPZAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.